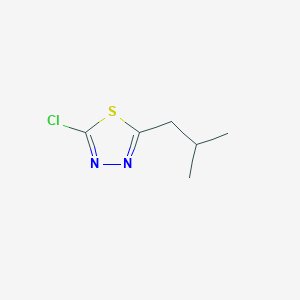

2-Chloro-5-isobutyl-1,3,4-thiadiazole

Descripción general

Descripción

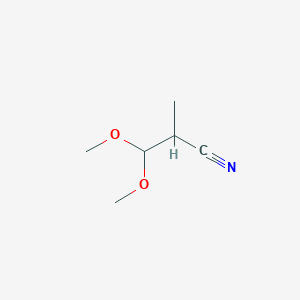

“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 99420-56-1 . It has a molecular formula of C6H9ClN2S and a molecular weight of 176.67 .

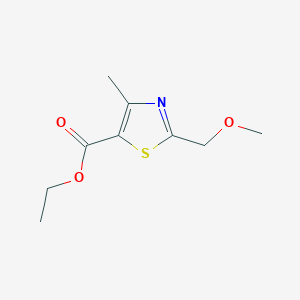

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-isobutyl-1,3,4-thiadiazole” consists of a thiadiazole ring substituted with a chlorine atom and an isobutyl group .Physical And Chemical Properties Analysis

“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a liquid at room temperature . It has a predicted boiling point of 255.9±23.0 °C and a predicted density of 1.230±0.06 g/cm3 . The predicted pKa value is -1.17±0.10 .Aplicaciones Científicas De Investigación

Anticancer Research

2-Chloro-5-isobutyl-1,3,4-thiadiazole: has shown promise in anticancer research. Thiadiazole derivatives are known for their ability to cross cellular membranes and interact with biological targets due to their mesoionic nature . This particular compound could be investigated for its efficacy in various cancer models, focusing on its interaction with specific cellular targets and its influence on cancer cell viability.

Pharmacology

In pharmacology, 2-Chloro-5-isobutyl-1,3,4-thiadiazole could be utilized as a scaffold for developing new therapeutic agents. Its structural motif is common in medications like cephazolin and acetazolamide, indicating its potential in drug design and synthesis .

Material Science

The compound’s properties suggest it could be used in material science, particularly in the development of new materials with specific electronic or mechanical properties. Its stability and molecular structure could make it a candidate for inclusion in advanced composite materials or coatings .

Chemical Synthesis

2-Chloro-5-isobutyl-1,3,4-thiadiazole: serves as a building block in chemical synthesis. Its reactive sites allow for various substitutions and modifications, enabling the creation of a wide range of derivatives with diverse chemical properties for further research and application .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods. Its unique molecular signature allows for its use in the identification and quantification of substances in complex mixtures .

Life Sciences

The role of 2-Chloro-5-isobutyl-1,3,4-thiadiazole in life sciences could be explored in the context of cellular studies. Its impact on cellular processes, signaling pathways, and gene expression could provide insights into fundamental biological mechanisms .

Chromatography Research

This compound might be used in chromatography research to develop new methods for separating chemical mixtures. Its physicochemical properties could be advantageous in optimizing chromatographic techniques for better resolution and efficiency .

Antimicrobial Activity

Lastly, the antimicrobial activity of thiadiazole derivatives, including 2-Chloro-5-isobutyl-1,3,4-thiadiazole , could be investigated. Its potential antibacterial properties against specific strains could lead to the development of new antibiotics or antiseptics .

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-5-(2-methylpropyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNXAXNLIREEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-isobutyl-1,3,4-thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)